molecular formula C25H25N3O2S B2639973 2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole CAS No. 1209423-99-3

2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2639973
CAS No.: 1209423-99-3
M. Wt: 431.55
InChI Key: RHDCRRTZOXITOT-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a phenoxymethyl group, a thiophene-3-carbonyl group, and a piperidin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable alkylating agent.

    Attachment of the Thiophene-3-carbonyl Group: The thiophene-3-carbonyl group can be attached via an acylation reaction using thiophene-3-carboxylic acid and a suitable activating agent.

    Incorporation of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be incorporated through a reductive amination reaction using piperidine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(phenoxymethyl)-1H-benzimidazole: Lacks the thiophene-3-carbonyl and piperidin-4-ylmethyl groups.

    1-(thiophene-3-carbonyl)piperidine: Lacks the benzodiazole core and phenoxymethyl group.

    1H-1,3-benzodiazole: Lacks the phenoxymethyl, thiophene-3-carbonyl, and piperidin-4-ylmethyl groups.

Uniqueness

The uniqueness of 2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-25(20-12-15-31-18-20)27-13-10-19(11-14-27)16-28-23-9-5-4-8-22(23)26-24(28)17-30-21-6-2-1-3-7-21/h1-9,12,15,18-19H,10-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDCRRTZOXITOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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